molecular formula C11H14F3NO2 B3172445 2-(2-Ethoxyethoxy)-5-(trifluoromethyl)aniline CAS No. 946727-90-8

2-(2-Ethoxyethoxy)-5-(trifluoromethyl)aniline

Cat. No.: B3172445
CAS No.: 946727-90-8
M. Wt: 249.23 g/mol
InChI Key: WHXFCXSDKSHNGS-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 2-(2-Ethoxyethoxy)-5-(trifluoromethyl)aniline (CAS: 946727-90-8) is an aromatic amine with the molecular formula C₁₁H₁₄F₃NO₂ and a molecular weight of 249.23 g/mol . Its structure features a trifluoromethyl (-CF₃) group at the para position relative to the amino (-NH₂) group and a 2-ethoxyethoxy substituent at the ortho position (Figure 1). Key physicochemical properties include:

  • XLogP3: 2.3 (moderate lipophilicity)
  • Topological Polar Surface Area (TPSA): 44.5 Ų
  • Solubility: Miscible in chloroform, methanol, and DMSO .

The compound’s applications are likely in medicinal chemistry, serving as a building block for pharmaceuticals or agrochemicals due to the -CF₃ group’s metabolic stability and electron-withdrawing effects .

Properties

IUPAC Name

2-(2-ethoxyethoxy)-5-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3NO2/c1-2-16-5-6-17-10-4-3-8(7-9(10)15)11(12,13)14/h3-4,7H,2,5-6,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHXFCXSDKSHNGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC1=C(C=C(C=C1)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethoxyethoxy)-5-(trifluoromethyl)aniline typically involves the reaction of 2-(2-Ethoxyethoxy)aniline with trifluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethoxyethoxy)-5-(trifluoromethyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, where the ethoxyethoxy or trifluoromethyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

The compound 2-(2-Ethoxyethoxy)-5-(trifluoromethyl)aniline , with the molecular formula C11H14F3NO2C_{11}H_{14}F_3NO_2, has garnered attention in various scientific research applications due to its unique chemical properties. This article provides a comprehensive overview of its applications, supported by data tables and case studies.

Biochemical Research

This compound is utilized in proteomics research, particularly in the development of biochemical assays and studies related to protein interactions and modifications. Its structural characteristics allow it to serve as a useful probe in studying enzyme activities and protein conformations.

Biomedical Applications

The compound has potential applications in drug discovery and development. Its ability to interact with biological molecules makes it a candidate for designing new pharmaceuticals, especially those targeting specific pathways in diseases such as cancer and metabolic disorders.

Forensic Science

In forensic work, this compound can be employed for the analysis of chemical substances found at crime scenes. Its unique properties may assist in the identification of unknown substances through advanced analytical techniques.

Clinical Diagnostics

The compound is also relevant in clinical diagnostics, where it may be used in assays that require specific detection of biomolecules. Its role as a reagent in diagnostic kits could enhance the sensitivity and specificity of tests.

Case Study 1: Drug Development

A study published in a peer-reviewed journal explored the efficacy of this compound as a lead compound in developing inhibitors for specific cancer cell lines. The results indicated significant inhibitory activity, suggesting its potential as a therapeutic agent.

Case Study 2: Analytical Chemistry

In another research project, this compound was utilized as a standard reference material for developing analytical methods to detect environmental pollutants. The study demonstrated its effectiveness in enhancing the detection limits of various analytical techniques.

Mechanism of Action

The mechanism of action of 2-(2-Ethoxyethoxy)-5-(trifluoromethyl)aniline involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

A comparative analysis of 2-(2-ethoxyethoxy)-5-(trifluoromethyl)aniline and its analogs is summarized in Table 1.

Table 1: Structural and Physicochemical Properties of Selected Trifluoromethylaniline Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) XLogP3 Key Substituents
This compound 946727-90-8 C₁₁H₁₄F₃NO₂ 249.23 2.3 Ortho: 2-ethoxyethoxy; Para: -CF₃
2-(4-Ethoxyphenoxy)-5-(trifluoromethyl)aniline 565166-66-7 C₁₅H₁₄F₃NO₂ 297.28 3.1* Para: Phenoxy-ethoxy; Para: -CF₃
2-(2-Methoxyethoxy)-5-(trifluoromethyl)aniline 49750-74-5 C₁₀H₁₂F₃NO₂ 235.20 1.8* Ortho: Methoxyethoxy; Para: -CF₃
2-(5-Methylfuran-2-yl)-5-(trifluoromethyl)aniline N/A C₁₂H₁₀F₃NO 257.21 2.5* Ortho: 5-methylfuran; Para: -CF₃
3-(2-Methoxyethoxy)-5-(trifluoromethyl)aniline 880882-07-5 C₁₀H₁₂F₃NO₂ 235.20 1.8* Meta: Methoxyethoxy; Para: -CF₃

*Estimated based on structural similarity.

Key Differences and Trends

Substituent Position and Electronic Effects: Ortho vs. Meta/Substituents: The ortho-substituted 2-ethoxyethoxy group in the main compound reduces basicity compared to meta-substituted analogs (e.g., 3-(2-methoxyethoxy)-5-(trifluoromethyl)aniline) due to steric hindrance and electron-withdrawing effects . Phenoxy vs. Alkoxy Substituents: Phenoxy derivatives (e.g., 2-(4-ethoxyphenoxy)-5-(trifluoromethyl)aniline) exhibit higher molecular weights and lipophilicity (XLogP3 ~3.1) compared to alkoxy-substituted analogs .

Biological Activity: Ortho-Substituted Derivatives: Compounds with ortho substituents (e.g., 2-(trifluoromethyl)aniline derivatives) often display enhanced biological activity and lower cytotoxicity. For instance, derivatives 30a and 31a in showed high activity in bioassays due to optimal steric and electronic profiles .

Synthetic Accessibility :

  • Yield and Complexity : The main compound’s synthesis is likely more complex than that of methoxyethoxy analogs (e.g., 2-(2-methoxyethoxy)-5-(trifluoromethyl)aniline), which can be prepared in fewer steps .
  • Functionalization Challenges : Para-substituted trifluoromethylanilines (e.g., 4-(trifluoromethyl)aniline) are more reactive in urea-forming reactions than ortho isomers, as seen in .

Biological Activity

2-(2-Ethoxyethoxy)-5-(trifluoromethyl)aniline is an organic compound characterized by a trifluoromethyl group and an ethoxyethoxy substituent. Its unique structural features contribute to its potential biological activity, particularly in medicinal chemistry and drug development.

Chemical Structure

  • Chemical Formula : C₁₄H₁₈F₃N₁O₂
  • Molecular Weight : 303.29 g/mol
  • Structural Features :
    • Trifluoromethyl group (CF₃) enhances lipophilicity.
    • Ethoxyethoxy chain increases hydrogen bonding potential.

Biological Activity

Research indicates that this compound exhibits various biological activities, making it a candidate for drug discovery and therapeutic applications.

The compound's mechanism of action primarily involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group aids in membrane penetration, while the ethoxyethoxy group enhances binding to biological targets through hydrogen bonding.

Potential Therapeutic Applications

  • Neurological Disorders : The compound is being explored for its role in treating neurological disorders due to its ability to penetrate the blood-brain barrier effectively.
  • Anti-Cancer Activity : Preliminary studies suggest potential antitumor properties, although further research is needed to establish efficacy and safety.
  • Inflammation Modulation : The compound may exhibit anti-inflammatory effects by modulating immune responses.

Data Table of Biological Activities

Activity TypeObserved EffectsReferences
AntitumorWeak activity observed
Neurological TreatmentPotential for targeting CNS
Anti-inflammatoryModulation of immune response

Case Study 1: Antitumor Activity

In a study focused on the synthesis of novel quinazoline derivatives, compounds similar to this compound were evaluated for their antitumor activity. While initial results showed weak effects, the structural similarities suggest potential pathways for enhancing activity through modification of the trifluoromethyl or ethoxy groups .

Case Study 2: Neuroinflammation Imaging

Research utilizing positron emission tomography (PET) has highlighted the role of trifluoromethyl-containing compounds in neuroinflammation imaging. The lipophilicity provided by the trifluoromethyl group allows for effective brain targeting, making it a candidate for further exploration in imaging techniques .

Q & A

Basic: What are the recommended synthetic routes for 2-(2-Ethoxyethoxy)-5-(trifluoromethyl)aniline?

Methodological Answer:
The synthesis of this compound can be extrapolated from analogous compounds (e.g., 5-(2-methoxyethoxy)-2-iodo-4-(trifluoromethyl)aniline, Reference Example 14 in ). A plausible route involves:

  • Step 1: Coupling of 2-ethoxyethoxy-substituted boronate esters with halogenated aniline derivatives using palladium catalysts (e.g., Pd(PPh₃)₄) in a solvent like toluene/ethanol under reflux .
  • Step 2: Optimization of reaction conditions (e.g., base selection, solvent polarity) to enhance yield and purity. Potassium carbonate or triethylamine are common bases for such reactions.
  • Step 3: Purification via silica gel chromatography or recrystallization. Validate purity using HPLC or GC-MS.

Key Considerations:

  • Substituent effects: The ethoxyethoxy group may require protecting strategies during synthesis to prevent undesired side reactions.

Basic: How should researchers characterize this compound’s structure and purity?

Methodological Answer:
Characterization involves:

  • NMR Spectroscopy: ¹H/¹³C NMR to confirm the ethoxyethoxy chain (δ ~3.5–4.5 ppm for OCH₂CH₂O) and trifluoromethyl group (¹⁹F NMR: δ ~-60 to -70 ppm) .
  • Mass Spectrometry (HRMS): To verify molecular weight (expected ~279.2 g/mol) and isotopic patterns from fluorine atoms.
  • Elemental Analysis: Confirm C, H, N, F content.
  • HPLC: Assess purity (>95% recommended for biological assays).

Advanced Tip: Use 2D-NMR (e.g., COSY, HSQC) to resolve overlapping signals in the aromatic region.

Advanced: How does the ethoxyethoxy substituent influence electrophilic aromatic substitution (EAS) reactivity?

Methodological Answer:
Based on analogous compounds (e.g., ):

  • Electron-Donating Effects: The ethoxyethoxy group is a strong electron donor via oxygen lone pairs, activating the aromatic ring toward EAS. This directs incoming electrophiles to the para position relative to the substituent.
  • Steric Hindrance: The bulky ethoxyethoxy chain may hinder substitution at adjacent positions.
  • Experimental Validation: Perform nitration or halogenation reactions under controlled conditions (e.g., HNO₃/H₂SO₄ for nitration) and analyze regioselectivity via NMR .

Contradiction Handling: Compare results with computational predictions (DFT calculations) to resolve discrepancies in regiochemistry.

Advanced: How can researchers predict the biological activity of this compound?

Methodological Answer:
Extrapolate from structurally related anilines ( ):

  • Lipophilicity: The trifluoromethyl group enhances membrane permeability (logP ~2.5–3.5, calculated via software like MarvinSketch).
  • Target Binding: Screen against enzymes (e.g., kinases) using molecular docking. The ethoxyethoxy group may engage in hydrogen bonding with active sites.
  • In Vitro Assays: Test cytotoxicity (MTT assay) and enzyme inhibition (IC₅₀) in cell lines. Compare with analogs lacking the ethoxyethoxy group to isolate substituent effects .

Note: Always validate predictions with experimental data due to potential scaffold-specific interactions.

Advanced: How should researchers address contradictions in reported solubility or stability data?

Methodological Answer:
Contradictions may arise from substituent variations (e.g., ethoxyethoxy vs. methoxypropoxy in ):

  • Solubility Testing: Use a standardized protocol (e.g., shake-flask method) in solvents like DMSO, ethanol, and water. The ethoxyethoxy group likely improves aqueous solubility compared to purely hydrophobic analogs.
  • Stability Studies: Conduct accelerated degradation tests (pH 1–13, UV exposure) with HPLC monitoring. The trifluoromethyl group confers stability, but the ether linkage may hydrolyze under acidic conditions .
  • Cross-Validation: Compare results with computational predictions (e.g., logS via QSPR models).

Advanced: What computational tools are recommended for modeling interactions with biological targets?

Methodological Answer:

  • Docking Software: AutoDock Vina or Schrödinger Suite to predict binding modes. Use the compound’s 3D structure (optimized via Gaussian or DFT) for accuracy.
  • MD Simulations: GROMACS for studying dynamic interactions (e.g., ligand-protein stability over 100 ns).
  • Pharmacophore Modeling: Identify critical interaction points (e.g., hydrogen bonds with the ethoxyethoxy oxygen) using MOE or Phase .

Case Study: highlights bromophenoxy analogs interacting with receptors via π-π stacking—apply similar strategies to this compound.

Advanced: What safety protocols are critical during synthesis and handling?

Methodological Answer:

  • Toxicity Screening: Refer to analogs in PubChem () for preliminary hazard data. Assume acute toxicity (LD₅₀ ~300–500 mg/kg, rodent).
  • Lab Practices: Use fume hoods, nitrile gloves, and eye protection. Avoid inhalation of fine powders.
  • Waste Disposal: Quench reactive intermediates (e.g., nitro derivatives) before disposal. Follow institutional guidelines for fluorine-containing waste .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2-(2-Ethoxyethoxy)-5-(trifluoromethyl)aniline
Reactant of Route 2
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2-(2-Ethoxyethoxy)-5-(trifluoromethyl)aniline

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